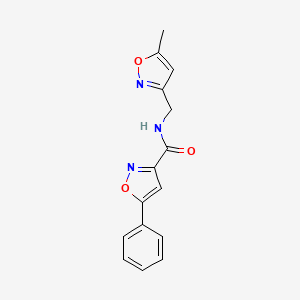

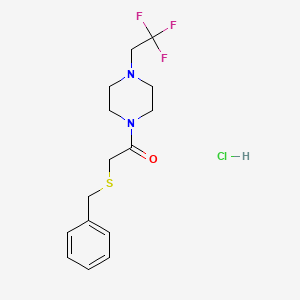

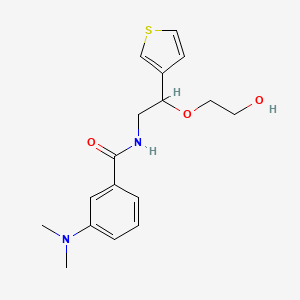

N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound that likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . Isoxazole rings are found in many biologically active compounds and are of interest in medicinal chemistry .

Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of related compounds has been reported. For example, N-(5-Methyl-3-isoxazolyl)benzenesulfonamide can be synthesized from 3-Amino-5-methylisoxazole and Benzenesulfonyl chloride .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Processes The compound N-((5-methylisoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide is involved in various synthesis processes. For example, it is part of the one-pot synthesis process for 3-methylisoxazole-5-carboxamides and is also involved in the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles (Martins et al., 2002). Additionally, its derivatives, such as 5-methyl-N-(3-oxocyclohex-1-enyl)-isoxazole-3-carboxamides, have been synthesized and evaluated for anticonvulsant activity (Jackson et al., 2012).

Catalysis and Ligand Activity this compound acts as a ligand in obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts are instrumental in catalyzing the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).

Organic Chemistry Applications The compound is also utilized in organic chemistry applications, such as directing Pd-catalyzed activation of inert γ-C(sp(3))-H bonds for C-C bond formation. This process is used in the selective and efficient arylation and alkylation of several α-aminobutanoic acid derivatives, leading to the formation of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).

Crystallography and Structural Analysis In the realm of crystallography and structural analysis, this compound's derivatives have been examined to determine their molecular structures. For instance, 2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide's structure was analyzed, revealing insights into the orientations and interactions of different molecular groups (Smith et al., 1991).

Biological and Pharmacological Studies

Anticonvulsant Activity Derivatives of the compound, such as 3-((5-methylisoxazol-3-yl)amino)-5-methylcyclohex-2-enone and its analogs, have been studied for their anticonvulsant activities and associated structural properties. These studies have helped hypothesize the toxicity of these analogs and develop new compounds with potential anticonvulsant properties (Jackson et al., 2012).

Antimicrobial and Pesticidal Activities Certain derivatives, like tetrazolyl pyrazole amides, which include this compound as a core structure, exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities. The microwave-assisted synthesis of these compounds offers a rapid and efficient method for their production, which is advantageous for practical applications (Hu et al., 2011).

Propriétés

IUPAC Name |

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-10-7-12(17-20-10)9-16-15(19)13-8-14(21-18-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKVORLAZQYDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)

![[1-(2-Fluorophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636791.png)

![ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2636792.png)

![3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636793.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2636795.png)

![2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2636796.png)